molecular formula C9H12N2O3 B12984011 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B12984011
M. Wt: 196.20 g/mol
InChI Key: RSDIRNJYNQANPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a tert-butyl group, which is known for its bulky nature and significant steric effects. The presence of the tert-butyl group can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyridazine derivative with tert-butyl reagents under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane and toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-tert-butyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)11-7(12)5-4-6(10-11)8(13)14/h4-5H,1-3H3,(H,13,14)

InChI Key

RSDIRNJYNQANPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C=CC(=N1)C(=O)O

Origin of Product

United States

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